1-(2,3-Dichlorophenyl)urea
描述
Historical Context and Significance of Phenylurea Compounds in Chemical and Biological Sciences
The advent of modern organic chemistry in the early twentieth century paved the way for the synthesis and testing of a vast number of compounds for various applications. researchgate.net Among these, phenylurea derivatives have emerged as a significant class of compounds with broad utility in both chemical and biological sciences. medchemexpress.comscispace.com Phenylureas are organic compounds characterized by a urea (B33335) core linked to a phenyl group, and their derivatives feature various substituents on this aromatic ring. nih.gov
Historically, a major application of phenylurea compounds has been in agriculture. researchgate.net Substituted phenylureas, such as diuron (B1670789), linuron, and isoproturon, are widely used as herbicides for general weed control in both agricultural and non-agricultural settings. researchgate.net The herbicidal action of these compounds is primarily based on their ability to inhibit photosynthesis at photosystem II. researchgate.netnih.gov
Beyond their role in agriculture, phenylureas have gained substantial importance in the pharmaceutical and life sciences sectors. scispace.com The urea moiety is a recognized pharmacophore, present in a range of therapeutic agents. scispace.com Notable examples include sulfonylureas used in the management of diabetes and the diaryl urea compound sorafenib, an established drug for treating certain types of cancer. scispace.com Furthermore, the structural framework of phenylurea is integral to various biologically active molecules, including those with antimicrobial, anticonvulsant, and anti-inflammatory properties. mdpi.com Research has demonstrated that modifications to the phenyl ring and the urea group can lead to compounds with potent and selective biological effects, making them a versatile scaffold in drug discovery and development. scispace.comnih.gov
Scope and Relevance of Research on 1-(2,3-Dichlorophenyl)urea and its Structural Analogues
Research into this compound and its structural analogues is driven by the diverse biological activities exhibited by this chemical family. The specific placement of chlorine atoms on the phenyl ring, as in the 2,3-dichloro arrangement, significantly influences the molecule's properties and interactions within biological systems. researchgate.net Academic inquiry in this area primarily focuses on synthesis, structural analysis, and the exploration of potential therapeutic applications, particularly as enzyme inhibitors.
A significant area of investigation involves the synthesis of novel derivatives for biological evaluation. For instance, researchers have synthesized a series of urea and thiourea (B124793) derivatives by conjugating amino acids like glycine (B1666218) and proline to 2,3-dichlorophenyl piperazine (B1678402). researchgate.net These studies have revealed that such compounds can be potent inhibitors of protein glycation, with some halogenated derivatives showing activity nearly 20 times greater than the reference standard, rutin. researchgate.net Similarly, other studies have focused on creating dipeptide-heterocyclic conjugates derived from 2,3-dichlorophenyl piperazine and evaluating them as urease inhibitors. core.ac.ukresearchgate.net In this context, thiourea derivatives containing fluorine and chlorine substituents demonstrated predominant urease inhibitory activity, with one analogue proving to be approximately 10-fold more potent than the standard inhibitor. core.ac.ukresearchgate.net
The synthesis and structural characterization of these compounds are also fundamental aspects of the research. A study detailing the synthesis of 1-(2,3-dichlorophenyl)-3-pivaloylurea from 2,3-dichloroaniline (B127971) provided insights into its molecular structure through single-crystal X-ray diffraction. researchgate.net This analysis highlighted that the 2,3-dichloro substitution has important effects on the crystal packing stability, largely through hydrogen-chlorine intermolecular contacts. researchgate.net
The study of structural analogues, where the position of the chlorine atoms is varied (e.g., 3,4-dichloro or 3,5-dichloro), is crucial for understanding structure-activity relationships. Research on 3,4-dichlorophenyl urea derivatives has identified compounds with potent antimicrobial activity against multidrug-resistant Staphylococcus aureus by inhibiting DNA gyrase. nih.gov Other research has identified a 1-adamantyl-3-(3,4-dichlorophenyl)urea derivative as a selective and powerful inhibitor against Acinetobacter baumannii. nih.govresearchgate.net This comparative approach allows scientists to discern how specific structural features contribute to biological activity, guiding the design of new compounds with enhanced potency and selectivity.
Interactive Data Table: Biological Activities of Dichlorophenylurea Analogues
| Compound Class/Derivative | Target/Activity Investigated | Key Findings | Reference(s) |
| Urea/Thiourea derivatives of 2,3-dichlorophenyl piperazine | Antiglycation | Halogen-containing derivatives were potent inhibitors of protein glycation, with some being nearly 20-fold more active than the standard rutin. | researchgate.net |
| Dipeptide conjugates of 2,3-dichlorophenyl piperazine | Urease Inhibition | Thiourea derivatives with F and Cl substituents showed significant urease inhibitory activity, with one analogue being 10-fold more potent than the standard. | core.ac.ukresearchgate.net |
| 3,4-Dichlorophenyl urea derivatives | Antimicrobial (S. aureus) | A lead compound exhibited potent activity against various multidrug-resistant strains of S. aureus by inhibiting DNA gyrase. | nih.gov |
| 1-Adamantyl-3-(3,4-dichlorophenyl)urea | Antimicrobial (A. baumannii) | Showed selective and outstanding inhibition (94.5%) against Acinetobacter baumannii. | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2,3-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZPHMOCGURMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-51-3 | |
| Record name | 1-(2,3-DICHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Crystallographic Characterization of 1 2,3 Dichlorophenyl Urea and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution and the solid state. High-resolution ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced solid-state NMR techniques offer insights into the electronic environment of other key nuclei.
High-Resolution ¹H and ¹³C NMR Analysis for Structural Confirmation
While specific high-resolution ¹H NMR data for 1-(2,3-Dichlorophenyl)urea is not widely published, the expected spectrum can be predicted based on established chemical shift principles. The aromatic protons of the dichlorophenyl ring would likely appear as a complex multiplet in the range of 7.0-8.5 ppm. The protons of the urea (B33335) moiety (-NH-CO-NH₂) would exhibit characteristic signals, with the -NH- proton adjacent to the aromatic ring appearing as a singlet, and the -NH₂ protons also likely appearing as a broad singlet. The exact chemical shifts of these N-H protons can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
For ¹³C NMR analysis, data from the closely related analogue, 1,1-Dibenzyl-3-(2,3-dichlorophenyl)urea, provides valuable insight into the chemical shifts of the dichlorophenyl and urea carbons spectrabase.com. The carbonyl carbon of the urea group is typically observed in the downfield region of the spectrum. The aromatic carbons of the 2,3-dichlorophenyl group will show distinct signals, with the carbon atoms directly bonded to chlorine atoms exhibiting characteristic shifts.
Table 1: Predicted and Analogue-Based NMR Data
| Nucleus | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for Analogues |
| ¹H | Aromatic H: 7.0-8.5 (m)NH: Variable (s)NH₂: Variable (br s) | Data for various urea derivatives show aromatic protons in the 7-8 ppm range and NH protons with variable shifts rsc.org. |
| ¹³C | C=O: 150-160Aromatic C-Cl: 125-135Aromatic C-H: 118-130Aromatic C-N: 135-145 | For 1,1-Dibenzyl-3-(2,3-dichlorophenyl)urea, aromatic carbons of the dichlorophenyl ring appear in the 120-140 ppm range spectrabase.com. The urea carbonyl in various derivatives is typically found around 155-160 ppm rsc.org. |
Note: 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet. Analogue data is provided for comparative purposes.
Advanced ¹⁵N and ²³Na Magic-Angle Spinning (MAS) Solid-State NMR Studies of Dichlorophenyl Urea Complexes
¹⁵N MAS Solid-State NMR:
Nitrogen-15 is a spin-½ nucleus with a low natural abundance, making ¹⁵N NMR inherently less sensitive than ¹H NMR. However, techniques like cross-polarization (CP) from abundant protons can significantly enhance the ¹⁵N signal. In the solid state, ¹⁵N chemical shifts are highly sensitive to the local electronic environment, including hydrogen bonding and molecular packing.
For a dichlorophenyl urea, two distinct ¹⁵N signals would be expected, corresponding to the two different nitrogen atoms in the urea moiety. The chemical shifts would be influenced by the electron-withdrawing nature of the dichlorophenyl group and the participation of the nitrogen atoms in intermolecular hydrogen bonding within the crystal lattice. Studies on other urea derivatives have shown that ¹⁵N chemical shifts can be used to probe polymorphism and the nature of intermolecular interactions nih.gov.
²³Na MAS Solid-State NMR:
Sodium-23 is a quadrupolar nucleus (spin I = 3/2), which means its NMR signals are sensitive to the electric field gradient at the nucleus. This makes ²³Na ssNMR a valuable tool for studying the coordination environment of sodium ions in complexes. In the context of dichlorophenyl urea complexes with sodium salts, ²³Na MAS NMR could provide information about the binding of Na⁺ ions to the urea molecule, likely through the carbonyl oxygen. The chemical shift and the quadrupolar coupling constant derived from the ²³Na NMR spectrum would offer insights into the symmetry and nature of the sodium coordination sphere. The line shape of the ²³Na signal can distinguish between different sodium environments within the solid state.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of a dichlorophenyl urea derivative, such as 3-(2,3-Dichlorophenyl)-1,1-dimethylurea, reveals characteristic absorption bands nist.gov. For this compound, the spectrum is expected to be dominated by vibrations of the urea and dichlorophenyl moieties.
Key expected vibrational modes include:
N-H stretching: Typically observed as a broad band or multiple bands in the region of 3200-3500 cm⁻¹, indicative of the primary and secondary amine groups of the urea.
C=O stretching (Amide I band): A strong absorption band is expected in the range of 1630-1680 cm⁻¹, characteristic of the urea carbonyl group.
N-H bending (Amide II band): This vibration, coupled with C-N stretching, usually appears around 1550-1620 cm⁻¹.
C-N stretching: These vibrations are expected in the 1400-1480 cm⁻¹ region.
Aromatic C-H stretching: These vibrations typically appear just above 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, are indicative of the carbon-chlorine bonds.
Table 2: Characteristic FT-IR Bands for Dichlorophenyl Urea Analogues
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for 3-(2,3-Dichlorophenyl)-1,1-dimethylurea nist.gov |
| N-H Stretching | ~3300 |
| C-H Stretching (aromatic) | ~3050 |
| C=O Stretching (Amide I) | ~1640 |
| N-H Bending / C=C Stretching | ~1590 |
| C-N Stretching | ~1470 |
| C-Cl Stretching | Below 800 |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For molecules with a center of symmetry, some vibrations may be only Raman active or only IR active. Although this compound lacks a center of symmetry, Raman spectroscopy can still provide valuable structural information.
The Raman spectrum of a dichlorophenyl urea analogue, such as 1,1-Diallyl-3-(2,4-dichlorophenyl)urea, would show characteristic bands spectrabase.com. For this compound, strong Raman signals are expected for the symmetric vibrations of the aromatic ring and the C=O group. The C-Cl stretching vibrations are also typically strong in the Raman spectrum.
Table 3: Expected Raman Shifts for this compound based on Analogues
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | ~1000-1100 |
| C=O Stretching | ~1630-1680 |
| C-N Stretching | ~1400-1480 |
| C-Cl Stretching | ~600-800 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. For this compound, the chromophores are the dichlorophenyl ring and the urea group.
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic ring. The presence of the urea substituent and the chlorine atoms will influence the position and intensity of these absorption bands. Typically, phenylureas exhibit strong absorption bands in the UV region. For instance, various substituted urea derivatives show absorption maxima in the range of 240-280 nm mdpi.com. The exact wavelength of maximum absorption (λmax) will be dependent on the solvent polarity.
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε) |
| π → π* (Aromatic) | 240 - 280 | High |
Mass Spectrometric (MS) Characterization Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common hard ionization technique that provides a reproducible fingerprint-like spectrum for a molecule, making it valuable for structural elucidation despite often leading to extensive fragmentation where the molecular ion may be weak or absent libretexts.orgemory.edu.
For dichlorophenyl urea compounds, the presence of chlorine atoms is a key feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 3:1. This results in characteristic isotope cluster patterns for the molecular ion and any chlorine-containing fragments, where the relative abundances of the peaks in the cluster are indicative of the number of chlorine atoms present dtic.mil.
The expected fragmentation of this compound would involve the formation of a molecular ion (M⁺•) and subsequent cleavage to produce key fragment ions. The most prominent fragmentation pathways are anticipated to be:
Cleavage to form an isocyanate and an aniline fragment: This is a characteristic fragmentation for urea derivatives.
Formation of dichlorophenylanilinium cation: This fragment is often a predominant species in the mass spectra of related compounds dtic.mil.
Loss of chlorine: The facile loss of a chlorine atom, particularly from an ortho position, has been noted in similar aromatic ureas dtic.mil.
A summary of expected key ions in the mass spectrum of this compound is presented below.
| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Notes |
|---|---|---|
| 204/206/208 | [C₇H₆Cl₂N₂O]⁺• (Molecular Ion) | Isotope pattern characteristic of two chlorine atoms. May be of low abundance in EI-MS. |
| 161/163 | [C₆H₄Cl₂N]⁺• (Dichlorophenylaminyl radical cation) | Resulting from cleavage of the urea C-N bond. |
| 162/164 | [C₆H₅Cl₂N]⁺ (Dichlorophenylanilinium ion) | Often a major fragment in the spectra of related compounds dtic.mil. |
| 187/189 | [C₇H₃Cl₂NO]⁺• (Dichlorophenylisocyanate radical cation) | Formed by cleavage of the urea linkage. |
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous elucidation of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
While the specific crystal structure of this compound has not been reported in the reviewed literature, extensive studies on analogous N,N'-diphenylurea compounds provide a clear picture of the expected molecular conformation researchgate.net. In the solid state, the urea moiety [-NH-C(=O)-NH-] is typically planar or near-planar. The two phenyl rings are twisted with respect to this central urea plane. The degree of this twist, defined by the C-N-C-C dihedral angles, is influenced by the substitution pattern on the phenyl rings, which can introduce steric hindrance or electronic effects. For instance, in the structure of 1-(2-aminophenyl)-3-phenylurea, the phenyl ring has a dihedral angle of 47.0° with the urea plane, while the aminophenyl ring is twisted by 84.4° nih.gov. The conformation is a balance between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion between the rings and the urea group.
The crystal packing of phenylurea derivatives is predominantly governed by a network of intermolecular hydrogen bonds researchgate.netrsc.org. The urea group is an excellent hydrogen-bonding motif, with the two N-H groups acting as donors and the carbonyl oxygen atom serving as a strong acceptor.
In virtually all known crystal structures of N,N'-diaryl ureas, molecules are linked via N—H⋯O hydrogen bonds, forming robust supramolecular synthons researchgate.netnih.gov. These interactions typically assemble the molecules into one-dimensional chains or tapes. For example, in 1-(2-aminophenyl)-3-phenylurea, molecules are linked into chains running parallel to the b-axis via N—H⋯O hydrogen bonds nih.gov. These primary chains can then associate through weaker interactions to build the full three-dimensional crystal lattice.
In addition to the ubiquitous hydrogen bonds, other interactions can play significant roles in the crystal architecture of dichlorophenyl ureas. These include:
Halogen Bonding: Interactions involving the chlorine atoms as electrophilic halogen bond donors.
π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.
C-H⋯π Interactions: Weaker hydrogen bonds where a C-H group interacts with the π-system of a phenyl ring.
These varied intermolecular forces work in concert to create a stable and densely packed crystal structure rsc.orgmdpi.com.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including urea derivatives nih.gov. Different polymorphs of the same compound can exhibit distinct physical properties. The existence of polymorphism in diaryl ureas often arises from conformational flexibility, where molecules can adopt slightly different shapes (conformational polymorphism), or from different arrangements and patterns of intermolecular interactions (packing polymorphism) nih.gov.
The various possible hydrogen-bonding networks are a primary driver for polymorphism in ureas. For instance, the addition complex of urea and barbituric acid is known to exist in at least three polymorphic forms, which differ in their hydrogen-bonding topology nih.gov. For dichlorophenyl ureas, subtle changes in crystallization conditions could favor the formation of different polymorphs, each with a unique packing arrangement and stability profile. The study of polymorphism is crucial as different crystalline forms can have significant impacts on the material's properties.
Computational and Theoretical Chemistry Insights into 1 2,3 Dichlorophenyl Urea Systems
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic characteristics of molecular systems. For 1-(2,3-dichlorophenyl)urea, DFT calculations, particularly using the B3LYP hybrid functional combined with various basis sets like 6-311++G(d,p), provide a detailed understanding of its molecular geometry, electronic structure, and reactivity. researchgate.netresearchgate.netniscair.res.inconicet.gov.ar
Geometry Optimization and Conformational Analysis
Theoretical calculations using DFT methods have been employed to determine the optimized geometry and stable conformers of this compound and related derivatives. researchgate.netniscair.res.in The process involves finding the minimum energy conformations by systematically varying key torsion angles. researchgate.net For instance, in a study of a similar compound, 1-(2,3-dichlorophenyl)-3-pivaloylurea, the minimum energy conformations were determined by varying the torsion angle θ (C13–N1–C14–N2) at 30° intervals. researchgate.net
The optimized molecular structure obtained from DFT calculations often shows good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.netconicet.gov.ar For example, in a study on 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas, the computed geometrical parameters at the B3LYP/6-311++G(d,p) level were in very good agreement with experimental X-ray data, with maximal errors of 0.025 Å for bond lengths and 3.3° for bond angles. conicet.gov.ar Discrepancies between theoretical and experimental values can sometimes be attributed to factors like crystal packing effects or the limitations of the chosen basis set.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Mulliken Charges)
The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.netnih.govnih.gov
A smaller HOMO-LUMO gap suggests higher chemical reactivity and easier distortion of the electron cloud. nih.gov For instance, in a study of (E)-3-(2,6-dichlorophenyl)-acrylamide, the HOMO-LUMO energy gap was calculated to be 4.17 eV in the gaseous state. nih.gov DFT calculations are instrumental in determining these energy gaps and understanding the electronic transitions. researchgate.netnih.govukm.my
Mulliken charge analysis, another output of DFT calculations, provides insights into the charge distribution across the atoms within the molecule. This information helps in understanding the electrostatic interactions and the reactive sites of the molecule. rjptonline.org
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) analysis is fundamental to understanding the chemical behavior of this compound. rjptonline.orgphyschemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks. nih.govukm.my
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. physchemres.org These descriptors, derived from Koopmans' theorem, include:
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): Resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness.
Chemical Potential (µ): The escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.
Maximum number of electrons transferred (ΔNmax): An indicator of the electron-donating capability. physchemres.org
These quantum chemical parameters provide a comprehensive understanding of the molecule's stability and reactivity. rjptonline.orgphyschemres.org
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netwolfram.com The MEP map is typically colored to represent different potential values, where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.netwolfram.com
For urea (B33335) derivatives, the negative regions are often located around the electronegative oxygen and nitrogen atoms of the urea group, making them likely sites for electrophilic attack. researchgate.net The MEP analysis, often performed at the B3LYP/6-31G(d) or higher levels of theory, complements the FMO analysis in identifying the reactive centers of the molecule. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
MD simulations can be used to explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. This is particularly useful for flexible molecules like ureas. researchgate.net For instance, MD simulations have been used to analyze the conformational changes in proteins upon binding with urea-like molecules. researchgate.net Such simulations can provide insights into how this compound might interact with biological targets by sampling a wide range of conformations.
Furthermore, MD simulations can shed light on processes like nucleation and crystal growth from solution, as demonstrated in studies on urea. nih.gov These simulations can reveal the mechanisms by which molecules self-assemble and form larger structures, which is relevant to understanding the solid-state properties of this compound.
Exploration of Reaction Pathways and Transition States via Computational Methods
Computational methods, particularly DFT, are instrumental in exploring the reaction pathways and identifying the transition states of chemical reactions involving urea and its derivatives. nih.gov These calculations can determine the activation energies and free energy barriers of different reaction mechanisms, providing a deeper understanding of the reaction kinetics. nih.gov
For example, studies on the hydrolysis of urea have used computational methods to investigate various pathways, including acid-catalyzed, base-catalyzed, and neutral hydrolysis. nih.gov These studies calculate the free energy profiles for each pathway, identifying the rate-determining steps and the corresponding transition state structures. nih.gov
Theoretical Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of this compound and its analogs. By calculating parameters such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions, researchers can gain a deeper understanding of the molecule's structure and electronic environment. These theoretical predictions, when compared with experimental data, provide a robust validation of the computational models used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for dichlorophenyl urea derivatives are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netresearchgate.net Studies on similar compounds, such as those involving dichlorophenyl acetamides and other urea derivatives, have demonstrated good agreement between calculated and experimental chemical shifts. researchgate.netresearchgate.net For instance, in related molecules, aromatic protons are predicted with reasonable accuracy, and the chemical shifts of aliphatic groups are also well-reproduced. als-journal.com The comparison between theoretical and experimental spectra aids in the definitive assignment of signals to specific nuclei within the molecule.
Infrared (IR) Spectroscopy: DFT calculations are extensively used to compute the vibrational frequencies of molecules like this compound. researchgate.net These calculations help in assigning the various vibrational modes observed in the experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.nettandfonline.com For example, the characteristic N-H, C=O, and C-N stretching and bending vibrations of the urea moiety, as well as the vibrational modes of the dichlorophenyl ring, can be accurately predicted. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent correlation with experimental data. researchgate.netresearchgate.net Studies on structurally similar compounds have shown that DFT methods, such as B3LYP with appropriate basis sets, can reliably predict vibrational spectra. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for simulating UV-Vis absorption spectra. researchgate.netscielo.org.za These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.za The calculated maximum absorption wavelengths (λ_max) and oscillator strengths (f) can be compared with experimental spectra to understand the electronic structure and transitions. For instance, in related systems, TD-DFT calculations have successfully predicted the absorption peaks corresponding to π→π* and n→π* transitions within the molecule. researchgate.netscielo.org.za
Table 1: Representative Theoretical vs. Experimental Spectroscopic Data for Phenyl Urea Derivatives
| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value | Reference Compound |
| ¹H NMR | Aromatic Protons (ppm) | 7.10-7.53 | 6.16-7.53 | Amitriptyline |
| ¹³C NMR | Carbonyl Carbon (ppm) | ~150-160 | Varies | Generic Urea Derivatives |
| FT-IR | N-H Stretch (cm⁻¹) | ~3400-3500 | ~3300-3500 | Dichlorophenyl Acetamides |
| FT-IR | C=O Stretch (cm⁻¹) | ~1650-1700 | ~1630-1680 | Dichlorophenyl Acetamides |
| UV-Vis | λ_max (nm) | 342.90 | 348 | (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one |
| Note: Data is illustrative and based on findings for structurally related compounds. Specific values for this compound require dedicated experimental and computational studies. |
Investigations into Nonlinear Optical (NLO) Properties of Dichlorophenyl Urea Frameworks
Dichlorophenyl urea frameworks are of interest for their potential nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. acs.org NLO materials can alter the properties of light, enabling functionalities like frequency conversion and optical switching. researchgate.netaip.org The NLO response of a molecule is primarily governed by its hyperpolarizability (β). tandfonline.com
Computational studies, again relying heavily on DFT, are employed to predict the NLO properties of these compounds. nih.govphyschemres.org The calculations focus on determining the first-order hyperpolarizability (β) and sometimes higher-order hyperpolarizabilities. tandfonline.com These theoretical investigations help in understanding the structure-property relationships that govern the NLO response. Key factors influencing the NLO activity include the presence of donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov
For urea derivatives, the urea moiety can act as a good electron donor, while the dichlorophenyl group has electron-withdrawing characteristics. This donor-acceptor arrangement can lead to a significant NLO response. nih.gov Theoretical studies on similar organic molecules have shown that the calculated hyperpolarizability values can be significantly larger than that of urea, a standard reference material for NLO studies. tandfonline.comnih.gov For instance, some chalcone (B49325) derivatives containing dichlorophenyl groups have exhibited second-harmonic generation (SHG) efficiencies several times that of urea. researchgate.netaip.org The design of new molecules with enhanced NLO properties often involves computational screening of various derivatives to identify promising candidates for synthesis and experimental validation. nih.govrsc.org
Table 2: Calculated NLO Properties of Representative Organic Molecules
| Compound/Derivative Class | Method | First Hyperpolarizability (β_tot) (a.u.) | Comparison to Urea |
| Piperidone Derivatives | M06 | > 66.847 | Larger than Urea |
| Thiazolidinone Derivative (NCTh) | B3LYP/6-311G(d,p) | Significantly larger | > Urea (β = 0.37 × 10⁻³⁰ esu) |
| Non-Fullerene Acceptors | M06/6-31G(d,p) | up to 13.44 × 10⁻²⁷ esu | Promising NLO properties |
| Note: This table presents data for classes of compounds to illustrate the potential NLO properties of dichlorophenyl urea frameworks. Specific values for this compound are needed. |
Quantum Chemical Studies on Intermolecular Interactions
Quantum chemical studies provide profound insights into the intermolecular interactions that govern the solid-state packing and macroscopic properties of crystalline materials like this compound. mdpi.com These interactions, primarily hydrogen bonds and van der Waals forces, dictate the crystal structure and influence properties such as stability and solubility. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis is another quantum chemical method used to understand intermolecular interactions by examining the delocalization of electron density between filled and empty orbitals of interacting molecules. nih.govresearchgate.net This analysis can quantify the strength of hydrogen bonds and other donor-acceptor interactions. researchgate.net For example, the interaction between the lone pair of a carbonyl oxygen (donor) and the antibonding orbital of an N-H bond (acceptor) can be characterized by a stabilization energy E(2), providing a quantitative measure of the hydrogen bond strength. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.orgifremer.fr For urea derivatives, the carbonyl oxygen typically represents a region of high negative potential, making it a prime hydrogen bond acceptor site. The NH protons are regions of positive potential, acting as hydrogen bond donors. acs.orgifremer.fr MEP analysis helps to rationalize the observed patterns of intermolecular interactions in the crystal structure. ifremer.fr
Through these computational techniques, a detailed picture of the forces holding the this compound molecules together in the solid state can be constructed, providing a fundamental understanding of its crystal engineering. mdpi.comchemrxiv.org
Structure Activity Relationship Sar and Ligand Design Principles for Dichlorophenyl Urea Derivatives
Systemic Modification Strategies of the 1-(2,3-Dichlorophenyl)urea Core and Correlation with Biological Activity
Systemic modifications of the this compound core have been extensively explored to optimize biological activity, particularly in the context of kinase inhibition and anticancer properties. The core structure can be divided into three main regions for modification: the dichlorophenyl ring, the urea (B33335) linkage, and the second phenyl ring (or other substituents).
Modifications on the Second Phenyl Group: The nature of the substituent on the second phenyl ring plays a pivotal role in determining the compound's activity. Research has shown that introducing various functional groups can modulate the potency and selectivity of these derivatives. For instance, in the development of Rho-associated kinase (ROCK) inhibitors, a thorough SAR study of the urea-based scaffold was conducted to develop advanced inhibitors for various diseases. nih.gov
In one study, a series of diarylurea derivatives were synthesized and evaluated for their antiproliferative activities against a panel of 60 human cancer cell lines, underscoring the importance of structural modifications in enhancing biological activity. Another study on isoxazole (B147169) carboxylic acid methyl ester-based urea derivatives found that modifications to the second phenyl ring with different linkers and replacements of the isoxazole moiety were crucial for understanding compound alignment and its importance in eliciting anti-tuberculosis activity. nih.gov
Modifications of the Urea Linker: The urea moiety itself is a critical component, often involved in key hydrogen bonding interactions with target proteins. While less frequently modified than the phenyl rings, alterations to the urea linker, such as replacing it with a thiourea (B124793) group, can significantly impact biological activity. For example, a study on isoxazole-based derivatives showed that urea compounds were generally more potent as anti-tuberculosis agents than their thiourea counterparts. nih.gov
Modifications on the Dichlorophenyl Ring: While the 2,3-dichloro substitution is a common starting point, altering the position and number of chlorine atoms on the phenyl ring can lead to significant changes in activity. The positioning of the chlorine atoms (e.g., 3,4-dichloro or 3,5-dichloro) can alter the compound's potency against different targets. researchgate.net For example, 3-(3,4-dichlorophenyl)-1,1-dimethylurea, also known as diuron (B1670789), is a potent herbicide that inhibits photosynthesis. nih.gov The specific dichlorophenyl substitution pattern is crucial for its herbicidal action.
The following table summarizes the effects of various modifications on the biological activity of dichlorophenyl urea derivatives based on several studies.
| Modification Site | Modification Type | Resulting Biological Activity | Reference |
| Second Phenyl Group | Addition of pyridin-3-yl group | Antiproliferative activity | mdpi.com |
| Second Phenyl Group | Introduction of benzimidazole (B57391) subunit | Varied activity based on substitution | tandfonline.com |
| Urea Linker | Replacement with Thiourea | Generally lower anti-tuberculosis activity | nih.gov |
| Dichlorophenyl Ring | Change from 2,3- to 3,4-dichloro | Herbicidal activity (Diuron) | nih.gov |
| Dichlorophenyl Ring | Change to 3,5-dichloro | Potent anti-cancer activity | researchgate.net |
Influence of Substituent Position and Electronic Effects on Biological Efficacy
Positional Isomerism: The location of substituents can dramatically alter a compound's activity. For instance, in a series of isoxazole-based urea derivatives, compounds with halogen substituents at the meta- or para-positions of the second phenyl ring displayed potent anti-tuberculosis activity. nih.gov Conversely, ortho-substitution can sometimes lead to decreased activity due to steric hindrance. The position of chlorine atoms on the dichlorophenyl ring is also crucial; for example, 3,5-dichlorophenyl substitution has been found to be optimal for certain anticancer activities, while 3,4-dichloro substitution is associated with different biological targets.
Electronic Effects: The electronic nature of substituents significantly impacts the molecule's interaction with its target. Electron-withdrawing groups (EWGs) like halogens (Cl, F), trifluoromethyl (CF3), and nitro (NO2) groups can enhance the acidity of the urea N-H protons, making them better hydrogen bond donors. This can lead to stronger interactions with the target protein. For example, in a study of diaryl urea derivatives, compounds containing chloro and nitro groups in the para position of the phenylurea moiety showed enhanced cytotoxicity. mdpi.com
Conversely, electron-donating groups (EDGs) such as methyl (CH3) or methoxy (B1213986) (OCH3) can have the opposite effect. In some cases, EDGs can decrease activity by weakening key hydrogen bond interactions. However, the effect is context-dependent, and in some instances, EDGs can improve properties like metabolic stability or cell permeability.
The table below provides examples of how substituent position and electronic effects influence the biological activity of dichlorophenyl urea derivatives.
| Substituent | Position | Electronic Effect | Impact on Biological Activity | Reference |
| Halogen (Cl, Br) | meta | Electron-withdrawing | Potent anti-tuberculosis activity | nih.gov |
| Halogen (Cl) | para | Electron-withdrawing | Potent anti-tuberculosis activity | nih.gov |
| Nitro (NO2) | para | Electron-withdrawing | Enhanced cytotoxicity | mdpi.com |
| Methyl (CH3) | - | Electron-donating | Generally well-tolerated, can enhance potency | nih.gov |
| Cyano (CN) | meta | Electron-withdrawing | Detrimental to anti-tuberculosis activity | nih.gov |
Role of Stereochemistry and Chiral Centers in Modulating Biological Response
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in determining the biological activity of drugs. solubilityofthings.comijpsr.com Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecificity, binding preferentially to one stereoisomer over another. solubilityofthings.comlibretexts.org
For derivatives of this compound, the introduction of chiral centers can lead to enantiomers or diastereomers with significantly different biological activities, pharmacokinetic profiles, and toxicities. ijpsr.com The shape of a molecule dictates its function, and even subtle changes in stereochemistry can alter how a ligand fits into the binding site of a protein. solubilityofthings.com
While the core this compound molecule is achiral, the introduction of chiral substituents can have a profound impact. For example, if a substituent containing a chiral center is added to the second phenyl ring, the resulting enantiomers may exhibit different potencies. One enantiomer may fit perfectly into the target's binding pocket, leading to a strong biological response, while the other enantiomer may bind weakly or not at all. libretexts.org
In a broader context of drug design, the importance of stereochemistry is well-established. For instance, in the case of the natural product acivicin (B1666538) and its derivatives, stereochemistry was found to be critical for their antimalarial activity. nih.govnih.gov Molecular modeling studies of these compounds revealed that stereochemistry affects target binding and that a stereoselective uptake mechanism might be responsible for the enhanced biological activity of specific isomers. nih.govnih.gov
Although specific studies focusing solely on the stereochemistry of this compound derivatives are not prevalent in the provided search results, the general principles of stereochemistry in drug design are directly applicable. The development of chiral analogs of this compound would likely lead to the discovery of more potent and selective compounds.
Conformational Flexibility and its Impact on Ligand-Target Recognition and Binding Affinity
The traditional "lock-and-key" model of ligand-receptor binding has been largely superseded by models that account for the conformational flexibility of both the ligand and the target protein. arxiv.org Molecules are not static entities but are in constant motion, and their ability to adopt different conformations can significantly influence their binding affinity and biological activity.
For this compound derivatives, conformational flexibility arises from the rotation around several single bonds, including the bonds connecting the phenyl rings to the urea moiety and the C-N bonds of the urea linker. The preferred conformation of the molecule in solution and at the binding site of a target protein can have a major impact on its biological effect.
Ligand-Target Recognition: The process of a ligand binding to its target involves a complex interplay of conformational changes. According to the "conformational selection" model, a protein in its unbound state exists as an ensemble of different conformations. The ligand then binds preferentially to a specific conformation, shifting the equilibrium towards the bound state. plos.org In the "induced fit" model, the initial binding of the ligand induces a conformational change in the protein, leading to a more stable complex. plos.org
The conformational flexibility of this compound derivatives allows them to adapt their shape to fit into the binding site of a target protein. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding, which can decrease binding affinity. lu.se Therefore, a degree of conformational rigidity is often desirable in drug design.
Molecular dynamics simulations and other computational methods can be used to study the conformational flexibility of this compound derivatives and to understand how different substituents affect their conformational preferences. arxiv.org This information can then be used to design more rigid analogs with improved binding affinities. For example, introducing bulky groups or creating cyclic structures can restrict the conformational freedom of the molecule.
Advanced Studies in Biological Activity and Biochemical Mechanisms of Dichlorophenyl Urea Derivatives
Anti-Glycation Activity Investigations and Mechanisms of Action
Derivatives based on a 1-(2,3-dichlorophenyl)piperazine (B491241) scaffold conjugated with amino acids and converted to ureas or thioureas have emerged as highly potent anti-glycation agents. benthamdirect.comnih.govresearchgate.net Glycation is a non-enzymatic reaction between reducing sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications. nih.gov
Many of the synthesized analogues show activity at sub-micromolar levels, with some being significantly more potent than the standard reference, rutin. benthamdirect.com In particular, compounds containing glutamic acid (Glu) and tyrosine (Tyr) as linkers exhibited high antiglycating potency. nih.gov The presence of halogen substituents on the aromatic ring was also found to enhance anti-glycation activity. nih.gov The proposed mechanism of action involves the trapping of reactive dicarbonyl species, which are key intermediates in the formation of AGEs, and preventing oxidative processes. nih.gov There appears to be little difference in activity between the urea (B33335) and corresponding thiourea (B124793) derivatives in these specific conjugates. nih.gov
Table 3: Anti-Glycation Activity of 2,3-Dichlorophenyl Piperazine (B1678402) Urea/Thiourea Derivatives
| Compound Type | Inhibition (IC₅₀) in µM | Reference Compound (Rutin) IC₅₀ in µM | Key Findings |
|---|---|---|---|
| Glu-conjugated derivatives | ~1-4 | 41.9 | Exhibited high potency. nih.gov |
| Tyr-conjugated derivatives | ~1-4 | 41.9 | Showed high antiglycating potency. nih.gov |
| Gly/Pro-conjugated halogenated derivatives | <5 | 41.9 | Halogen-containing derivatives were particularly potent. benthamdirect.com |
Antimicrobial and Antifungal Activity Mechanisms against Pathogenic Strains
Dichlorophenyl urea derivatives have demonstrated significant antimicrobial and antifungal activities against a range of pathogenic strains, including multidrug-resistant (MDR) variants. mdpi.comuea.ac.uknih.gov The specific substitution pattern on the phenyl ring is critical in determining the spectrum and potency of the antimicrobial action.
For instance, a series of acylthioureas, including a 2,3-dichlorophenyl derivative, showed notable anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms. mdpi.com Another study found that 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea was selectively active against S. aureus. uea.ac.uk In a broader screening, certain adamantyl urea adducts containing a 3,4-dichlorophenyl group exhibited outstanding growth inhibition (94.5%) against Acinetobacter baumannii. nih.gov Some thiourea derivatives with a 3,4-dichlorophenyl moiety possessed bactericidal activity and were also effective at inhibiting biofilm formation in methicillin-resistant Staphylococcus epidermidis strains. pjmonline.org The mechanism for some of these compounds involves the inhibition of essential bacterial enzymes, such as topoisomerase IV. pjmonline.org
Table 4: Antimicrobial Activity of Selected Dichlorophenyl Urea Derivatives
| Compound Structure | Target Pathogen | Observed Activity | Notes |
|---|---|---|---|
| 2-((4-methylphenoxy)methyl)-N-(2,3-dichlorophenyl-carbamothioyl)benzamide | P. aeruginosa, S. aureus | Significant anti-pathogenic and anti-biofilm activity. | The dichlorophenyl group on the thiourea moiety was critical for activity. mdpi.com |
| 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea | S. aureus | Excellent inhibitory activity (MIC ≤ 50 μM). | Activity attributed to the combination of the aminoethyl and dichlorophenyl groups. uea.ac.uk |
| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | A. baumannii | Outstanding inhibition (94.5%). | Demonstrated selective and high inhibition. nih.gov |
| Thiourea derivative with 3,4-dichlorophenyl group | Gram-positive cocci (e.g., S. epidermidis) | Bactericidal, MIC 0.5–8 μg/ml, biofilm inhibition. | Action mechanism involves topoisomerase IV inhibition. pjmonline.org |
Antiviral Activity Research and Target Identification
While direct studies on the antiviral activity of 1-(2,3-Dichlorophenyl)urea are limited, research into related dichlorophenyl urea derivatives has shown potential against certain viruses. For instance, in vitro assays have demonstrated that some urea/thiourea derivatives of amino acids conjugated with a 2,3-dichlorophenyl group exhibit activity against Dengue virus serotype 3 (DENV-3). researchgate.net Molecular docking simulations suggest that these compounds may bind to the DENV-3 NS5 protein, which is crucial for viral replication. researchgate.net
Another study identified dihydrofuro[3,4-d]pyrimidine derivatives as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, with some analogs containing a dichlorophenyl moiety showing promising antiviral activities. acs.org
Interactive Table: Antiviral Activity of Dichlorophenyl Urea Derivatives
| Compound/Derivative Class | Virus | Proposed Target | Key Findings |
|---|---|---|---|
| Urea/thiourea derivatives of amino acids conjugated with 2,3-dichlorophenyl | Dengue virus serotype 3 (DENV-3) | DENV-3 NS5 protein | Showed anti-DENV-3 activity in vitro with potential binding to the NS5 protein. researchgate.net |
Anti-inflammatory Response Pathways and Molecular Targets
Dichlorophenyl urea derivatives have been investigated for their anti-inflammatory properties. In a study using an endotoxin-induced airway epithelial cell injury model, a novel family of aryl ureas was screened for their ability to inhibit the inflammatory response. plos.org The compound N-(2,4-dichlorophenyl)-N′-[(6-methyl-2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl) methyl]urea, known as CKT0103, was identified as a potent inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway induced by lipopolysaccharide (LPS). plos.org This suggests that dichlorophenyl urea derivatives may exert their anti-inflammatory effects by modulating key inflammatory signaling cascades.
Furthermore, some urea derivatives have been noted for their potential to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. Research on 1,3-disubstituted prop-2-en-1-one derivatives has shown that these compounds can inhibit neutrophil-mediated inflammation by modulating MAPK and Akt pathways. nih.gov
Interactive Table: Anti-inflammatory Activity of Dichlorophenyl Urea Derivatives
| Compound/Derivative | Inflammatory Model | Molecular Target/Pathway | Key Findings |
|---|---|---|---|
| N-(2,4-dichlorophenyl)-N′-[(6-methyl-2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl) methyl]urea (CKT0103) | Endotoxin-induced airway epithelial cell injury | TLR4 signaling pathway | Markedly inhibited LPS-induced inflammatory effects in A549 and BEAS-2B cells. plos.org |
| General Urea Derivatives | Not specified | Cyclooxygenase (COX) enzymes | Have potential to inhibit COX enzymes. |
Anticancer Activity Studies and Cellular Mechanisms
The anticancer potential of dichlorophenyl urea derivatives has been a significant area of research. A notable compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), has demonstrated promising anticancer activity against various cancer cell lines, including melanoma and leukemia. nih.gov Studies have shown that COH-SR4 can decrease the survival and inhibit the clonogenic potential of melanoma cells while inducing apoptosis. nih.gov The mechanism of action appears to involve the inhibition of GST activity and induction of G2/M phase cell cycle arrest. nih.gov
Furthermore, research on bisaryl urea anticancer agents indicates that they can induce apoptotic cell death by uncoupling mitochondrial oxidative phosphorylation. researchgate.netuts.edu.au This process appears to be activated by fatty acids and leads to mitochondrial depolarization, inhibition of ATP production, and ultimately, a reduction in cancer cell viability. researchgate.netuts.edu.au
Thiourea derivatives containing a 3,4-dichlorophenyl substituent have also shown high cytotoxic activity against human colon and prostate cancer cells, as well as leukemia cell lines. nih.gov These compounds were found to be potent activators of apoptosis. nih.gov A newly synthesized 1,4-disubstituted 1,2,3-triazole derivative with a 3,4-dichlorophenyl group exhibited more cytotoxic activity than cisplatin (B142131) on Caco-2 cancer cell lines, inducing apoptosis through the generation of reactive oxygen species (ROS) and loss of mitochondrial membrane potential. acs.org
Interactive Table: Anticancer Activity of Dichlorophenyl Urea Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Cellular Mechanism(s) | Key Findings |
|---|---|---|---|
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Melanoma, Leukemia | Inhibition of GST activity, G2/M phase cell cycle arrest, apoptosis induction. nih.gov | Decreased survival and clonogenic potential of cancer cells. nih.gov |
| Bisaryl ureas | Various cancer cell lines | Mitochondrial uncoupling, apoptosis induction. researchgate.netuts.edu.au | Depolarized mitochondria, inhibited ATP production, and reduced cell viability. researchgate.netuts.edu.au |
| Thiourea derivatives with 3,4-dichlorophenyl | Colon cancer (SW480, SW620), Prostate cancer (PC3), Leukemia (K-562) | Apoptosis induction. nih.gov | High cytotoxic activity and potent activation of apoptosis. nih.gov |
Modulatory Effects on Plant Growth and Development (e.g., Cytokinin-like Activity)
Urea derivatives are recognized as synthetic compounds with regulatory effects on plant growth and development, with some exhibiting cytokinin-like activity. nih.gov While specific studies on this compound are not prominent, the broader class of phenylurea compounds has been shown to act as positive regulators of cell division and differentiation. nih.gov
Research has identified certain N,N'-bis-phenylurea derivatives, such as N,N´-bis-(2,3-methylenedioxyphenyl)urea (2,3-MDPU) and N,N´-bis-(3,4-methylenedioxyphenyl)urea (3,4-MDPU), as enhancers of adventitious root formation in various plant species. csic.esnih.gov These compounds, while not possessing intrinsic auxin-like or cytokinin-like activity, appear to improve the rooting response when used in conjunction with auxins. csic.esnih.gov They have been shown to improve the root system architecture by promoting lateral root development and triggering the synchronous initiation of root primordia. csic.es
Interactive Table: Effects of Urea Derivatives on Plant Growth
| Compound/Derivative | Plant Species | Effect | Key Findings |
|---|---|---|---|
| General Phenylurea Derivatives | Not specified | Cytokinin-like activity, regulation of cell division and differentiation. nih.gov | Act as positive regulators of plant growth. nih.gov |
Effects on Isolated Subcellular Components (e.g., Mitochondrial and Chloroplast Reactions)
The effects of dichlorophenyl urea derivatives on subcellular components have been investigated, particularly in the context of photosynthesis and respiration. The herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU or Diuron) is a well-known inhibitor of the Hill reaction in isolated chloroplasts, where it blocks electron transport on the reducing side of photosystem II. tandfonline.comannualreviews.org
Studies on optically active 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU) have revealed distinct effects on both mitochondria and chloroplasts. nih.gov In chloroplasts, the S-isomer of MBPU was found to inhibit electron transport and photophosphorylation, suggesting action at a site near photosystem II. nih.gov Both the R- and S-isomers inhibited photophosphorylation, indicating a second, non-specific site of action related to ATP generation. nih.gov In mitochondria, both isomers stimulated state 4 respiration and inhibited state 3 respiration, pointing to an uncoupling of oxidative phosphorylation. nih.gov
The restriction of photosynthesis by DCMU has also been shown to decrease not only light-enhanced dark respiration (LEDR) but also mitochondrial dark respiration, highlighting the intricate interplay between chloroplast and mitochondrial functions. cuni.cz
Interactive Table: Effects of Dichlorophenyl Urea Derivatives on Subcellular Components
| Compound/Derivative | Subcellular Component | Effect | Key Findings |
|---|---|---|---|
| 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU/Diuron) | Chloroplasts | Inhibition of Hill reaction and electron transport at photosystem II. tandfonline.comannualreviews.org | A well-established herbicide that disrupts photosynthesis. tandfonline.com |
| 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU) | Chloroplasts | Inhibition of electron transport (S-isomer) and photophosphorylation (both isomers). nih.gov | Acts at two different sites, one near photosystem II and another related to ATP generation. nih.gov |
Antitubercular Activity Mechanisms and Mycobacterium Targets
Several dichlorophenyl urea derivatives have emerged as potential antitubercular agents. Research has identified compounds such as 1-(2,4-dichlorophenyl)-3-(isoxazol-5-yl)urea as inhibitors of the DosRST two-component system in Mycobacterium tuberculosis, which is crucial for the bacterium's adaptation to hypoxic conditions found in latent infections. nih.govresearchgate.net
A pyrazole-based 3,4-dichlorophenyl urea derivative has demonstrated potent activity against M. tuberculosis, with DNA gyrase identified as a potential target. nih.gov Molecular modeling studies suggest that this compound binds effectively to the active site of DNA gyrase. nih.gov
Furthermore, a series of inhibitors of M. tuberculosis inosine (B1671953) 5'-monophosphate dehydrogenase 2 (IMPDH2), an enzyme essential for guanine (B1146940) nucleotide biosynthesis, includes compounds with a 2,3-dichlorophenyl group, which was found to be important for their antitubercular activity. plos.org Another study reported that 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea exhibited selective and outstanding inhibition against Acinetobacter baumannii, a related area of antimicrobial research. nih.gov
Interactive Table: Antitubercular Activity of Dichlorophenyl Urea Derivatives
| Compound/Derivative | Mycobacterium Target | Mechanism of Action | Key Findings |
|---|---|---|---|
| 1-(2,4-dichlorophenyl)-3-(isoxazol-5-yl)urea | DosRST two-component system | Inhibition of the DosRST signaling pathway. nih.govresearchgate.net | Active against dormant M. tuberculosis. nih.gov |
| Pyrazole-based 3,4-dichlorophenyl urea derivative | DNA gyrase | Inhibition of DNA gyrase supercoiling activity. nih.gov | Potent activity against M. tuberculosis. nih.gov |
Antimalarial Activity Studies and Parasitic Targets
The search for new antimalarial drugs has led to the investigation of dichlorophenyl urea derivatives. Docking studies have identified potential inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), an enzyme vital for the parasite's energy metabolism. plos.org Among the compounds tested, itraconazole, which contains a 2,4-dichlorophenyl group, showed activity against chloroquine-resistant P. falciparum. plos.org
Other studies have explored various scaffolds incorporating the dichlorophenyl moiety. For example, 7-chloro-3-(2,4-dichlorophenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione has demonstrated strong antimalarial activity and specific inhibition of the parasite's mitochondrial bc1 complex. nih.gov Additionally, piperazine derivatives with a 2,3-dichlorophenyl group have exhibited excellent antimalarial activity. nais.net.cn
Interactive Table: Antimalarial Activity of Dichlorophenyl Urea Derivatives
| Compound/Derivative | Parasite Species | Proposed Target | Key Findings |
|---|---|---|---|
| Itraconazole (contains 2,4-dichlorophenyl) | Plasmodium falciparum | Lactate dehydrogenase (PfLDH) | Active against chloroquine-resistant P. falciparum. plos.org |
| 7-chloro-3-(2,4-dichlorophenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione | Not specified | Mitochondrial bc1 complex | Strong antimalarial activity and specific inhibition of the bc1 complex. nih.gov |
Molecular Docking and Computational Analysis of Protein-Ligand Interactions
Molecular docking and computational analysis serve as powerful tools in modern drug discovery, providing critical insights into the interactions between small molecules, such as dichlorophenyl urea derivatives, and their protein targets. ijpsr.com These in silico methods predict the binding affinities and preferred orientations of a ligand within a protein's active site, elucidating the molecular basis of its biological activity and guiding the rational design of more potent and selective analogs. ijpsr.com For dichlorophenyl urea derivatives, computational studies have been instrumental in exploring their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
A key aspect of these computational analyses is the use of specialized software, such as AutoDock Vina and Schrodinger, to model the protein-ligand complex. researchgate.netucsf.edu The process involves preparing the 3D structures of both the ligand and the target protein, often retrieved from crystallographic data in the Protein Data Bank (PDB). researchgate.netfrontiersin.org The software then systematically explores various binding poses, calculating a "docking score" or "binding energy" for each, typically in kcal/mol, which estimates the binding affinity. ijpsr.com Lower binding energy values generally indicate a more stable and favorable interaction.
The analysis also reveals the specific types of molecular interactions that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, electrostatic interactions (facilitated by electron-withdrawing groups like chlorine), and π-stacking with aromatic amino acid residues. researchgate.net
Docking Studies Against Microbial and Enzymatic Targets
Computational methods have been successfully applied to identify and optimize dichlorophenyl urea derivatives as antimicrobial agents. In one study, a series of new urea derivatives were synthesized and evaluated for their activity against several bacterial strains. nih.gov Molecular docking was performed to understand the binding mechanism of the most active compounds against the enoyl-(acyl-carrier-protein) reductase (ENR) from Acinetobacter baumannii, a crucial enzyme in fatty acid synthesis. The results showed that the compounds fit well into the enzyme's active site. nih.gov
Similarly, derivatives of dipeptides conjugated with 2,3-dichlorophenyl piperazine have been investigated as inhibitors of the urease enzyme, which is implicated in infections by pathogens like Helicobacter pylori. core.ac.ukresearchgate.netinnovareacademics.inresearchgate.net Studies found that several of these synthesized urea and thiourea analogs were potent inhibitors of urease activity. core.ac.ukinnovareacademics.inresearchgate.net One thiourea derivative with fluorine and chlorine substituents was found to be approximately ten times more potent than the thiourea reference standard. core.ac.ukinnovareacademics.in
Docking Results of Dichlorophenyl Urea Derivatives Against Microbial Enzyme Targets
| Compound | Target Protein (PDB ID) | Docking Score / G-Score | Key Interacting Residues | Software | Reference |
|---|---|---|---|---|---|
| 1,3-disubstituted urea derivative (ligand 6s) | Epoxide hydrolase (M. tuberculosis) | -8.03 | TYR381, TYR465 (H-bonds) | Schrodinger | ijpsr.com |
| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea (3j) | Enoyl-(acyl-carrier-protein) reductase (3UDI) | - | Interacts via H-bonds | - | nih.gov |
| (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea (3n) | Enoyl-(acyl-carrier-protein) reductase (3UDI) | - | Interacts via H-bonds | - | nih.gov |
Docking Studies Against Cancer-Related Targets
The potential of dichlorophenyl urea derivatives as anticancer agents has also been explored through computational modeling. For instance, cinnamoyl urea derivatives, including a 2,5-dichlorophenyl variant, were docked against tubulin, a protein critical for cell division. derpharmachemica.com The study showed that these compounds could inhibit cell mitosis by binding to tubulin and preventing the proper formation of microtubules. derpharmachemica.com The analysis identified specific amino acid interactions, suggesting these compounds could be promising antitumor agents. derpharmachemica.com
In another study, urea and thiourea derivatives of amino acids conjugated with 2,3-dichlorophenyl piperazine were evaluated. researchgate.net Docking studies using AutoDock Vina and PyRx were performed to assess their binding potential with the VEGFR-2 receptor, a key target in angiogenesis (the formation of new blood vessels that feed tumors). researchgate.net The results confirmed a high binding efficiency, suggesting a competitive-inhibition mechanism. researchgate.net
Docking Results of Dichlorophenyl Urea Derivatives Against Cancer-Related Targets
| Compound Class | Target Protein | Predicted Mechanism | Key Interactions | Software | Reference |
|---|---|---|---|---|---|
| Substituted cinnamoyl ureas | Tubulin | Inhibition of microtubule formation | Binding to amino acids in the mitotic spindle | AutoDock 4.0 | derpharmachemica.com |
| Urea/thiourea derivatives of amino acids conjugated 2,3-dichlorophenyl piperazine | VEGFR-2 Receptor | Competitive inhibition of VEGF tyrosine kinase | Favorable binding efficiency | AutoDock Vina, PyRx | researchgate.net |
| 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea analogs | EGFR (PDB: 1M17) | Kinase inhibition | Hydrophobic interactions in kinase pocket | AutoDock Vina |
These computational approaches are invaluable for structure-activity relationship (SAR) studies, helping researchers understand how modifications, such as changing the position of halogen substituents on the phenyl ring, can modulate the binding affinity and selectivity for a given protein target. By predicting these interactions, molecular docking accelerates the discovery and development of new, more effective dichlorophenyl urea-based therapeutics.
Environmental Fate and Degradation Studies of Dichlorophenyl Urea Compounds
Biodegradation Pathways in Environmental Compartments
Biodegradation is the primary mechanism for the dissipation of dichlorophenyl urea (B33335) compounds from the environment. nerc.ac.uk This process involves the metabolic activities of microorganisms that can break down these complex molecules into simpler, and often less toxic, substances. The specific pathways of biodegradation differ significantly between aerobic (oxygen-rich) and anaerobic (oxygen-deficient) environments.
Under aerobic conditions, the microbial degradation of dichlorophenyl ureas, particularly the well-studied herbicide diuron (B1670789), typically proceeds through a series of sequential reactions. The primary pathway involves the enzymatic removal of methyl groups from the urea nitrogen atom, a process known as N-demethylation. canada.caunesp.br
The initial demethylation of diuron results in the formation of 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU). alsglobal.eucanada.ca Subsequent demethylation of DCPMU yields 1-(3,4-dichlorophenyl)urea (B109879) (DCPU). alsglobal.eucanada.canih.gov This is followed by the hydrolysis of the urea bond in DCPU, which cleaves the molecule to produce 3,4-dichloroaniline (B118046) (DCA) as a major metabolite. canada.caunesp.brnih.gov The degradation does not necessarily stop at DCA; some microorganisms can further metabolize it through dehalogenation and hydroxylation, ultimately leading to ring cleavage and potential mineralization to CO2. nih.govnih.gov
Several key enzymes are involved in these transformations, including demethylases, amidases, and hydrolases. nih.govfrontiersin.org Fungal species, such as those from the genera Aspergillus and Mortierella, and various bacterial strains have been shown to effectively carry out these aerobic degradation steps. cambridge.orgoup.comscispace.com
Table 1: Primary Aerobic Metabolites of Diuron
| Parent Compound | Metabolite | Common Abbreviation |
|---|---|---|
| Diuron | 1-(3,4-dichlorophenyl)-3-methylurea | DCPMU |
| DCPMU | 1-(3,4-dichlorophenyl)urea | DCPU |
| DCPU | 3,4-dichloroaniline | DCA |
| DCA | 4-chloroaniline | 4-CA |
| DCA | Catechol | - |
This table is based on the degradation pathway of the representative compound diuron. canada.caunesp.brnih.govnih.gov
Under anaerobic or anoxic conditions, the degradation of dichlorophenyl ureas is generally slower and may follow different pathways compared to aerobic environments. frontiersin.orgnih.gov Studies have shown that while aerobic degradation produces a sequence of metabolites including DCPMU, DCPU, and DCA, anaerobic processes might yield a more limited range of intermediates. frontiersin.org
For instance, in some anoxic settings, DCPU has been identified as the major metabolite, accumulating without the rapid subsequent degradation seen in aerobic systems. frontiersin.orgnih.gov The half-life of these compounds is typically longer under anaerobic conditions. frontiersin.org Some research has also pointed to reductive dechlorination as a potential anaerobic transformation, where a chlorine atom is removed from the phenyl ring. One study detected the accumulation of 3-(3-chlorophenyl)-1-1dimethylurea from diuron under anaerobic conditions, indicating a dechlorination mechanism. frontiersin.orgnih.gov However, information on anaerobic degradation pathways remains less comprehensive than for aerobic processes. nih.gov
Microbial Degradation and Bioremediation Strategies
The ability of microorganisms to degrade dichlorophenyl ureas forms the basis of bioremediation strategies aimed at cleaning up contaminated environments. frontiersin.orgscielo.br This eco-friendly approach leverages the metabolic capabilities of native or introduced microbes to detoxify pollutants. tandfonline.com
A diverse array of microorganisms capable of degrading dichlorophenyl urea compounds has been isolated from contaminated soils and water. frontiersin.org These include bacteria, fungi, and actinomycetes. frontiersin.orgfrontiersin.org
Bacterial genera such as Arthrobacter, Pseudomonas, Achromobacter, Micrococcus, and Ochrobactrum have been frequently identified as potent degraders. nih.govoup.comresearchgate.netmdpi.com For example, an Arthrobacter sp. strain was found to be efficient in transforming diuron, while Ochrobactrum anthropi CD3 demonstrated the ability to completely remove several phenylurea herbicides from aqueous solutions. oup.commdpi.com
Fungal species also play a significant role. Strains from the genera Aspergillus, Mortierella, Cunninghamella, and Beauveria have been shown to metabolize these compounds. frontiersin.orgcambridge.orgoup.com Aspergillus niger, for instance, was found to be particularly effective in degrading diuron and other substituted urea herbicides. cambridge.orgcambridge.org Often, a consortium of different microbial species works synergistically, where the metabolic products of one organism are utilized by another, leading to more complete degradation. researchgate.net
Table 2: Examples of Dichlorophenyl Urea-Degrading Microorganisms
| Microorganism | Type | Compound(s) Degraded |
|---|---|---|
| Arthrobacter sp. | Bacterium | Iprodione, Diuron |
| Achromobacter sp. | Bacterium | Iprodione, Diuron |
| Pseudomonas sp. | Bacterium | Diuron |
| Ochrobactrum anthropi | Bacterium | Diuron, Linuron, Chlorotoluron |
| Aspergillus niger | Fungus | Diuron, Monuron, Fenuron |
| Mortierella sp. | Fungus | Diuron |
This table is a compilation from multiple studies on related dichlorophenyl urea compounds. cambridge.orgoup.comscispace.comresearchgate.netmdpi.com
To enhance the efficiency of bioremediation, various strategies are employed to optimize conditions for microbial activity. These approaches can be broadly categorized as biostimulation and bioaugmentation.
Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. This can include the addition of nutrients (like nitrogen and phosphorus), oxygen, or other growth-limiting substances. mdpi.com For example, high nitrogen levels have been shown to favor increased rates of urea herbicide degradation by fungi. cambridge.orgcambridge.org
Bioaugmentation is the introduction of specific, pre-selected microorganisms or microbial consortia with high degradation capabilities into the contaminated site. mdpi.com Studies have demonstrated that inoculating soil with strains like Ochrobactrum anthropi CD3 can significantly accelerate the removal of diuron, reducing its half-life from over a month to just a few days. mdpi.com The use of immobilized microbial cells can further enhance degradation rates and protect the microorganisms from environmental stressors. researchgate.net
Environmental factors such as pH, temperature, moisture, and soil organic matter content also play a crucial role and must be managed for optimal bioremediation performance. frontiersin.org
Environmental Persistence and Distribution in Water, Soil, and Sediment Systems
The persistence of dichlorophenyl urea compounds in the environment is measured by their half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This persistence varies widely depending on the environmental compartment and prevailing conditions.
In soil , the half-life of diuron can range from 14 to 372 days under aerobic conditions. frontiersin.orgcanada.ca Persistence is strongly influenced by soil properties; for example, these compounds tend to bind strongly to soil organic matter and clay particles, which can reduce their bioavailability for microbial degradation and their mobility. nerc.ac.uk Microbial activity is the primary driver of dissipation from soil. canada.canerc.ac.uk Consequently, conditions that favor microbial growth, such as adequate moisture and warmer temperatures, tend to decrease the half-life. canada.ca
In aquatic systems , dichlorophenyl ureas are considered persistent. The half-life of diuron in water in a dark environment was reported to be as long as 499 days, indicating that abiotic degradation processes like hydrolysis are very slow in the typical pH range of surface waters. frontiersin.orgcanada.ca These compounds are moderately mobile and can be transported from soil to surface and groundwater through runoff and leaching. frontiersin.orgnih.gov Once in the water column, microbial degradation is the main pathway for their removal. nih.gov While they have a low tendency to partition into sediment, their persistence in water makes them a potential long-term source of contamination. canada.ca
Table 3: Reported Half-Life (DT50) of Diuron in Different Environmental Conditions
| Environment | Condition | Half-Life (DT50) |
|---|---|---|
| Soil | Aerobic Field | 14 - 372 days |
| Soil | Aerobic Lab (Active) | 15 days |
| Soil | Aerobic Lab (Sterile) | 129 days |
| Soil | Anoxic | 92 days |
| Water | Dark | 499 days |
Data compiled from studies on the representative compound diuron. frontiersin.orgcanada.caaidic.it
Advanced Analytical Methodologies for Detection and Quantification of Dichlorophenyl Urea Species
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of phenylurea compounds due to its high resolution, adaptability, and suitability for non-volatile and thermally labile molecules.
HPLC coupled with an Ultraviolet (UV) detector is a widely used, robust, and cost-effective method for the quantitative analysis of phenylurea herbicides in various complex samples like soil and water. The method's principle relies on the separation of the target analyte from other matrix components on a chromatographic column, followed by detection based on its UV absorbance.
For phenylurea compounds, which possess a chromophoric phenyl ring, UV detection is highly effective. The separation is typically achieved using a reverse-phase C18 column. scielo.brresearchgate.net An isocratic mobile phase, often a mixture of acetonitrile (B52724) and water, allows for consistent and reproducible separation. scielo.brchromatographyonline.com For instance, a validated method for the simultaneous determination of the related compound diuron (B1670789) (1-(3,4-Dichlorophenyl)urea) and its metabolites in soil utilized a mobile phase of acetonitrile and water (45:55 v/v) with UV detection at 254 nm, achieving separation in under 11 minutes. scielo.brscielo.br This approach, after a solid-liquid extraction step, proved to be specific and precise without needing complex pre-concentration procedures. scielo.br
Research findings for the analysis of diuron and its metabolites in soil samples from a sugarcane cultivation area demonstrated the method's effectiveness in real-world applications. scielo.br The identification of the compounds was confirmed by comparing retention times with analytical standards. scielo.br Given the structural similarity, a comparable HPLC-UV method would be highly applicable for the quantitative analysis of 1-(2,3-Dichlorophenyl)urea in complex matrices.
Table 1: Example HPLC-UV Method Parameters for Phenylurea Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 45:55 v/v) |
| Flow Rate | ~0.8 - 1.0 mL/min |
| Detection Wavelength | ~210 - 254 nm |
| Injection Volume | 20 µL |
| Analysis Time | < 15 minutes |
| Data based on methods developed for structurally similar phenylurea herbicides. scielo.brchromatographyonline.comscielo.br |
For trace-level detection and unambiguous identification, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique offers superior sensitivity and selectivity compared to HPLC-UV. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected based on its specific mass-to-charge ratio (m/z). epa.gov
LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode are particularly powerful. In MRM, a specific parent ion for the target analyte is selected and fragmented, and then one or more specific product ions are monitored. shimadzu.comregulations.gov This two-stage mass filtering significantly reduces background noise and matrix interference, allowing for quantification at very low levels (ng/L or µg/kg). epa.govnih.gov
A validated LC-MS/MS method for diuron and its metabolites in soil, targeting a limit of quantitation (LOQ) of 0.010 mg/kg, demonstrates the power of this approach. epa.gov The analysis of various phenylurea herbicides and their metabolites, such as 1-(3,4-dichlorophenyl) urea (B33335) (DCPU) and 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU), is well-established in environmental water analysis. nih.govresearchgate.net While a specific library of MRM transitions for this compound is not as commonly published as for its 3,4-dichloro isomer, the methodology is directly transferable. shimadzu.com The development of such a method would involve optimizing the ionization and fragmentation parameters for the specific 2,3-dichloro substitution pattern.
Solid Phase Extraction (SPE) Techniques for Sample Preparation and Enrichment
Due to the low concentrations often found in environmental samples, a sample preparation and enrichment step is typically required before instrumental analysis. Solid Phase Extraction (SPE) is a widely adopted technique for this purpose, offering high recovery rates and clean extracts. nih.govnemi.gov The general procedure involves passing a liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. epa.gov
Method Validation Parameters for Analytical Reliability: Linearity, Accuracy, Repeatability, and Detection Limits
To ensure that an analytical method produces reliable and accurate results, it must be thoroughly validated. Key validation parameters include linearity, accuracy, repeatability (precision), and detection limits. scielo.brnih.gov
Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the resulting calibration curve, with values >0.99 being desirable. scielo.brscielo.br
Accuracy: Accuracy measures the closeness of the experimental value to the true or accepted value. It is often determined through recovery studies, where a sample with a known amount of analyte (a spiked sample) is analyzed. Recoveries are typically expected to be within a range of 80-120%. scielo.br
Repeatability: Also known as intra-assay precision, this measures the consistency of results for the same sample analyzed multiple times under the same conditions. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with values typically below 5-15% being acceptable depending on the concentration level. scielo.br
Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. scielo.brscielo.br
The following table presents typical validation data from a validated HPLC-UV method for the related compound diuron and its metabolites in soil, illustrating the performance characteristics expected from a reliable analytical method.
Table 2: Example Method Validation Parameters for Phenylurea Analysis in Soil by HPLC-UV
| Analyte | Linearity (R²) | Recovery (%) | LOD (mg kg⁻¹) | LOQ (mg kg⁻¹) |
| Diuron | > 0.99 | 90 - 105 | 0.04 | 0.13 |
| DCPU | > 0.99 | 92 - 103 | 0.02 | 0.07 |
| DCPMU | > 0.99 | 94 - 108 | 0.01 | 0.04 |
| Data adapted from validated methods for 1-(3,4-Dichlorophenyl)urea (B109879) (Diuron) and its metabolites. scielo.brscielo.br |
Electrochemical Sensor Development for Rapid Detection
While chromatographic methods are highly accurate, they can be time-consuming and require laboratory-based instrumentation. For rapid, on-site, or high-throughput screening, electrochemical sensors offer a promising alternative. mdpi.com These sensors measure changes in an electrical signal (such as current or potential) that occur when the target analyte interacts with a specially modified electrode surface.
For phenylurea compounds, research has focused on developing sensors using techniques like molecularly imprinted polymers (MIPs). researchgate.net An MIP is a polymer synthesized in the presence of the target analyte (the template). After the template is removed, cavities are left in the polymer structure that are complementary in shape, size, and functionality to the analyte, allowing for selective rebinding. researchgate.netuga.edu
A sensor developed for the detection of diuron utilized an MIP film deposited on a glassy carbon electrode. researchgate.net The sensor demonstrated a linear response to diuron concentrations and showed potential for sensitive and selective detection. researchgate.net Another approach involves enzyme-free sensors, for instance using nanocomposites of gold nanoparticles and reduced graphene oxide on 3-D printed electrodes, which have shown high sensitivity and selectivity for urea in biological fluids. nih.gov Although these sensors were developed for urea or the 3,4-dichloro isomer, the principles of MIPs and nanostructured electrodes could be readily adapted to create a selective sensor for this compound, providing a tool for rapid screening applications. researchgate.netnih.gov
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2,3-Dichlorophenyl)urea, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via nucleophilic substitution between 2,3-dichloroaniline and an isocyanate derivative. Reaction conditions such as solvent choice (e.g., dichloromethane or toluene), temperature (reflux), and base selection (e.g., triethylamine) critically impact yield. For example, inert solvents and bases improve stability by neutralizing HCl byproducts . Advanced optimization may involve regioselectivity challenges due to steric hindrance from the dichlorophenyl group, requiring controlled stoichiometry or catalytic methods.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions on the aromatic ring (e.g., -NMR for hydrogen environments and -NMR for carbon backbone). Infrared (IR) spectroscopy identifies urea C=O stretches (~1640–1680 cm) and N-H bonds (~3300 cm). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H] peaks) .
Q. How can researchers quantify trace impurities in this compound samples?
- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. For instance, LC-MS in positive ion mode can detect impurities like unreacted 2,3-dichloroaniline or side products. Method validation should include spiked recovery tests and calibration curves .
Advanced Research Questions
Q. How do intra- and intermolecular hydrogen bonds influence the stability and reactivity of this compound?
- Answer : X-ray crystallography and Hirshfeld surface analysis reveal that N-H···O=C hydrogen bonds stabilize the urea core. In this compound derivatives, chlorine substituents enhance intermolecular interactions, affecting solubility and crystal packing. Computational studies (e.g., DFT) can model these interactions to predict stability under varying conditions .
Q. What mechanisms underlie the cytokinin-like activity of this compound in plant biology?
- Answer : The compound mimics natural cytokinins by binding to plant adenosine phosphate-isopentenyltransferases (IPTs), promoting cell division. Researchers can validate this via gene expression assays (e.g., qRT-PCR for cytokinin-responsive genes) or mutant Arabidopsis lines lacking IPT activity. Competitive inhibition studies with radiolabeled cytokinins may further elucidate binding kinetics .
Q. How can researchers resolve contradictory bioactivity data across studies involving this compound derivatives?
- Answer : Discrepancies often arise from purity variations (e.g., residual solvents), stereochemical differences, or assay conditions. Rigorous purification (e.g., preparative HPLC) and orthogonal characterization (e.g., -NMR + HRMS) are critical. Meta-analyses comparing bioassay protocols (e.g., cell lines vs. in planta models) can identify confounding factors .
Q. What strategies improve the detection of this compound in environmental matrices?
- Answer : Solid-Phase Extraction (SPE) using C18 cartridges pre-concentrates the compound from water or soil extracts. Coupling with tandem MS (LC-MS/MS) enhances sensitivity (detection limits <1 ppb). Matrix effects (e.g., humic acids) can be mitigated via isotopic dilution using deuterated internal standards (e.g., D-1-(2,3-Dichlorophenyl)urea) .
Q. How does the electronic nature of substituents on the phenyl ring modulate the herbicidal activity of this compound analogs?
- Answer : Chlorine’s electron-withdrawing effects enhance electrophilicity, improving binding to Photosystem II (PSII) targets. Structure-Activity Relationship (SAR) studies using Hammett constants (σ) correlate substituent electronic effects with inhibition potency. Comparative assays with 3,4-dichloro or 2,6-dichloro analogs reveal steric vs. electronic contributions .
Methodological Tables
| Parameter | Analytical Method | Key Considerations |
|---|---|---|
| Purity (>95%) | HPLC-UV (C18 column, 254 nm) | Use gradient elution (acetonitrile/water + 0.1% formic acid) |
| Trace Impurities | LC-MS/MS (ESI+) | Isotopic internal standards for quantification |
| Crystallinity | Powder X-Ray Diffraction (PXRD) | Compare with simulated patterns from SCXRD data |
| Bioactivity Screening | Arabidopsis root elongation | Dose-response curves (IC) in agar plates |
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